4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO4S. It is characterized by the presence of a chloro group, a methylphenyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro group This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include chlorinating agents like thionyl chloride, sulfonating agents like sulfur trioxide, and alkylating agents like methylbenzene.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the methylphenyl group.
4-Chloro-3-methylbenzoic acid: Similar structure but lacks the sulfamoyl group.
3-(Aminosulfonyl)-4-chlorobenzoic acid: Similar structure but with an amine group instead of the methylphenyl group.
Uniqueness: 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl and methylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)16-21(19,20)13-8-10(14(17)18)4-7-12(13)15/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKQXXYILVIETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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